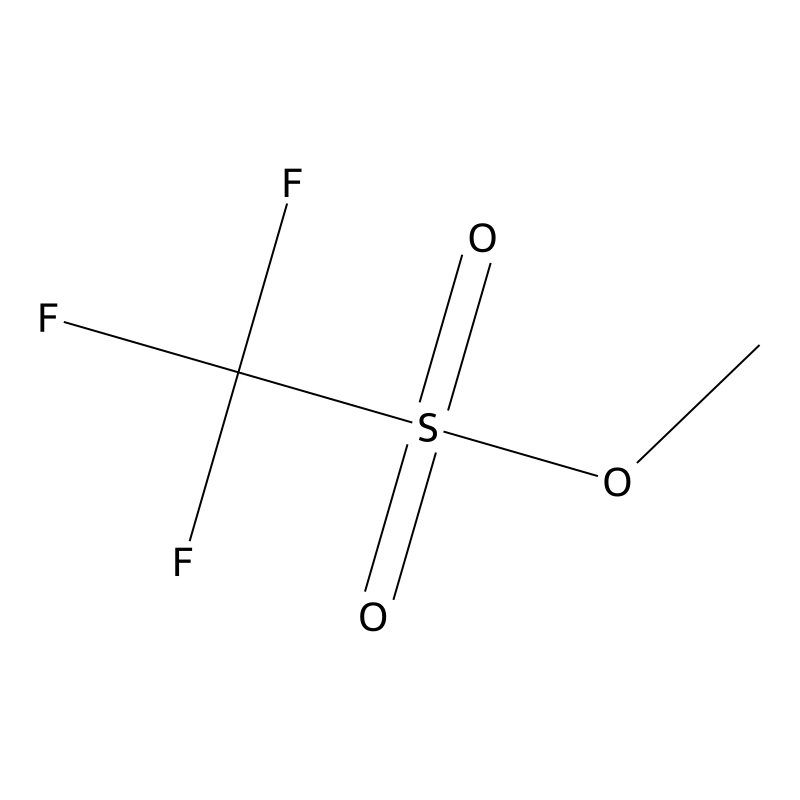Methyl trifluoromethanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Methyl trifluoromethanesulfonate, often referred to as methyl triflate, is an organic compound with the chemical formula CF₃SO₂OCH₃. It appears as a colorless liquid and is known for its high reactivity, particularly as a methylating agent in organic synthesis. The compound is closely related to methyl fluorosulfonate and exhibits similar toxicological properties, though no human fatalities have been reported specifically for methyl triflate .
MeOTf is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can cause respiratory problems. MeOTf is also flammable.
Important Safety Precautions
- Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling MeOTf.
- Work in a well-ventilated fume hood.
- Handle MeOTf in small quantities and avoid contact with skin and eyes.
- Store MeOTf in a tightly sealed container in a cool, dry place.
- Dispose of waste according to proper regulations.
Methylation Reagent:
Methyl trifluoromethanesulfonate serves as a potent methylating agent, introducing a methyl group (CH₃) to various molecules. This functionality proves valuable in various analytical and synthetic contexts:
- Analysis of Polysulfides and Sulfur: Methyl triflate plays a role in determining polysulfides and zerovalent sulfur in sulfide-rich water wells. It facilitates their detection using chromatography techniques []. Similarly, it aids in identifying polysulfide species within the electrolyte of lithium-sulfur batteries [].
Conversion of Amines to Methyl Ammonium Triflates:
Methyl trifluoromethanesulfonate can convert amines (molecules containing an NH₂ group) to their corresponding methyl ammonium triflate derivatives. This conversion finds application in various areas of research, including:
- Synthesis of Ionic Liquids: Methyl ammonium triflates are precursors to specific types of ionic liquids, which are salts with unique properties like high thermal stability and conductivity. These ionic liquids can be employed in various research endeavors, such as catalysis and electrochemistry.
Other Applications:
While methylation and amine conversion are the primary uses in research, methyl trifluoromethanesulfonate can also be involved in other reactions:
- Suzuki Reaction: This reaction forms carbon-carbon bonds between organic molecules. Methyl triflate can serve as a suitable electrophile (electron-deficient) component within the Suzuki reaction []. However, it's important to note that alternative reagents might be preferred due to safety concerns surrounding methyl triflate.
Methyl trifluoromethanesulfonate has diverse applications in various fields:
- Organic Synthesis: It serves as a powerful methylating agent in the synthesis of complex organic molecules .
- Radiochemistry: The carbon-11 isotope-labeled version of this compound ([11C]MeOTf) is utilized in positron emission tomography (PET) for synthesizing radiolabeled compounds that help visualize biological processes in vivo .
- Polymer Chemistry: It is used in the polymerization of lactones and cyclic carbonates to produce biodegradable plastics and other materials .
Methyl trifluoromethanesulfonate shares similarities with several other compounds but stands out due to its unique properties:
| Compound | Chemical Formula | Key Features |
|---|---|---|
| Methyl fluorosulfonate | FSO₂OCH₃ | Less reactive than methyl triflate; lower toxicity |
| Dimethyl sulfate | (CH₃)₂SO₄ | Stronger methylating agent but more toxic |
| Triflic anhydride | CF₃SO₂Cl | Used primarily for acylation rather than methylation |
| Methyl sulfonate | CH₃SO₃ | Less reactive; primarily used as a sulfonating agent |
Methyl trifluoromethanesulfonate's strength as a methylating agent and its application in radiochemistry make it particularly valuable compared to these similar compounds. Its ability to react with less nucleophilic substrates also sets it apart from traditional methylating agents like dimethyl sulfate .
Physical Description
XLogP3
Boiling Point
Flash Point
Density
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (96.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive
Other CAS
Wikipedia
General Manufacturing Information
Dates
Nixon et al. Three concomitant C-C dissociation pathways during the mechanical activation of a N-heterocyclic carbene precursor. Nature Chemistry, doi: 10.1038/s41557-020-0509-1, published online 20 July 2020








